molecular formula C15H22N2O3S B2483443 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL CAS No. 1448137-57-2

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL

Cat. No.: B2483443
CAS No.: 1448137-57-2
M. Wt: 310.41
InChI Key: XCDKHZZZWWPCJE-UHFFFAOYSA-N
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Description

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyrrolidin-3-ol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzenesulfonyl group. The pyrrolidin-3-ol moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL: shares structural similarities with other piperidine and pyrrolidine derivatives.

    Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

    Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-14-8-9-16(12-14)13-6-10-17(11-7-13)21(19,20)15-4-2-1-3-5-15/h1-5,13-14,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDKHZZZWWPCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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